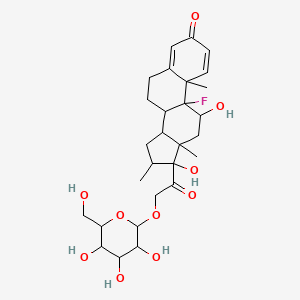
Dexamethasone 21-O-beta-D-galactopyranoside, Min.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dexamethasone 21-O-beta-D-galactopyranoside is a synthetic glucocorticoid derivative. It is a prodrug of dexamethasone, which means it is converted into the active drug dexamethasone in the body. This compound is known for its potent anti-inflammatory and immunosuppressive properties. It is often used in research to study gene expression and inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dexamethasone 21-O-beta-D-galactopyranoside typically involves the glycosylation of dexamethasone with a galactose derivative. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under anhydrous conditions to prevent hydrolysis of the glycoside bond. The reaction conditions often include temperatures ranging from 0°C to room temperature and reaction times of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of dexamethasone 21-O-beta-D-galactopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Dexamethasone 21-O-beta-D-galactopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: The glycoside bond can be hydrolyzed enzymatically or chemically to release dexamethasone.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical research applications.
Substitution: The galactose moiety can be substituted with other sugar derivatives under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymes such as beta-galactosidase or acidic conditions (e.g., hydrochloric acid) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Major Products
Hydrolysis: The primary product is dexamethasone.
Oxidation and Reduction: These reactions can lead to various oxidized or reduced forms of the compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Dexamethasone 21-O-beta-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and the stability of glycoside bonds.
Biology: Employed in studies of gene expression, particularly in systems where dexamethasone-inducible promoters are used.
Medicine: Investigated for its potential therapeutic effects in inflammatory and autoimmune diseases.
Industry: Utilized in the development of new drug delivery systems and prodrug formulations.
Mechanism of Action
The mechanism of action of dexamethasone 21-O-beta-D-galactopyranoside involves its conversion to dexamethasone in the body. Dexamethasone binds to glucocorticoid receptors, which then translocate to the nucleus and modulate the expression of target genes. This leads to the suppression of inflammatory cytokines and the inhibition of immune cell activation. The galactose moiety enhances the solubility and bioavailability of the compound, making it more effective in certain applications.
Comparison with Similar Compounds
Similar Compounds
Dexamethasone 21-O-beta-D-glucopyranoside: Another glycosylated form of dexamethasone with similar properties.
Prednisolone 21-O-beta-D-galactopyranoside: A similar prodrug of prednisolone, another glucocorticoid.
Hydrocortisone 21-O-beta-D-galactopyranoside: A prodrug of hydrocortisone with comparable anti-inflammatory effects.
Uniqueness
Dexamethasone 21-O-beta-D-galactopyranoside is unique due to its specific glycosylation with galactose, which can influence its pharmacokinetics and pharmacodynamics. This modification can enhance its solubility, stability, and bioavailability compared to other glycosylated derivatives.
Properties
Molecular Formula |
C28H39FO10 |
|---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-17-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetyl]-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H39FO10/c1-13-8-17-16-5-4-14-9-15(31)6-7-25(14,2)27(16,29)19(32)10-26(17,3)28(13,37)20(33)12-38-24-23(36)22(35)21(34)18(11-30)39-24/h6-7,9,13,16-19,21-24,30,32,34-37H,4-5,8,10-12H2,1-3H3 |
InChI Key |
CBHWNVHRXOVHJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)CO)O)O)O)O)C)O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















